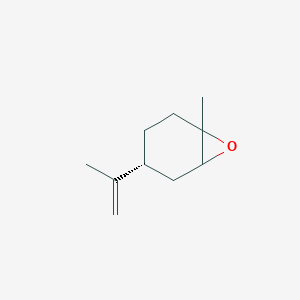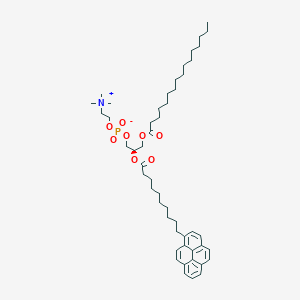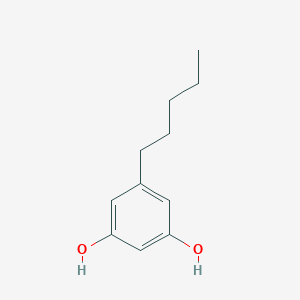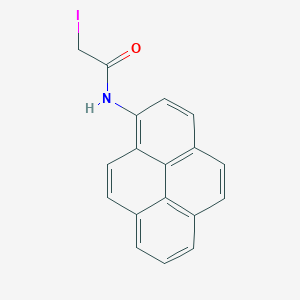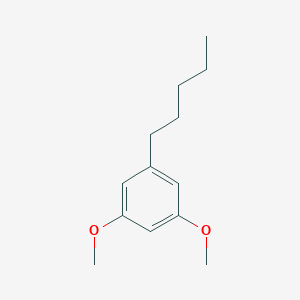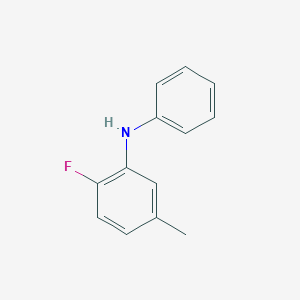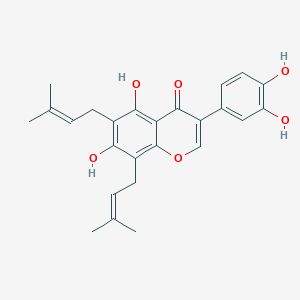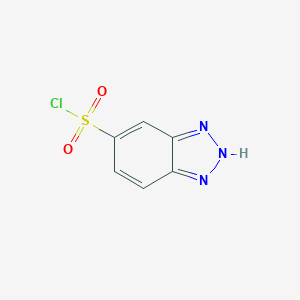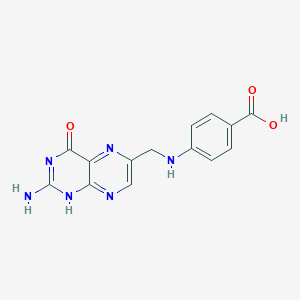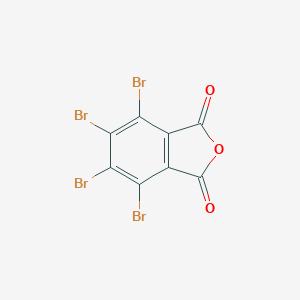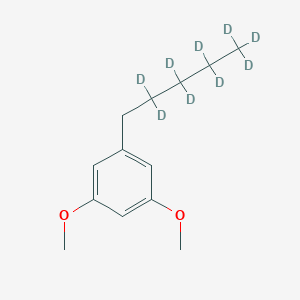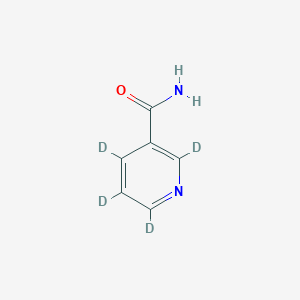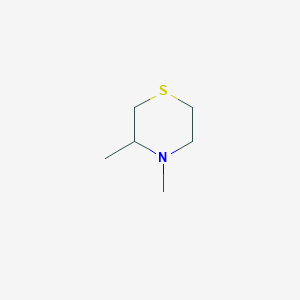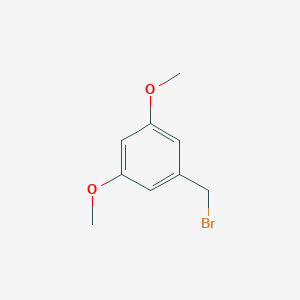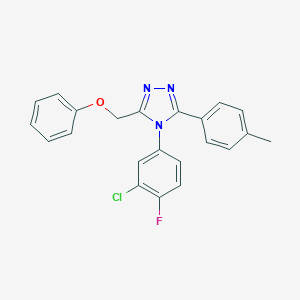
4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-5-(phenoxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-5-(phenoxymethyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazole compounds, which have been widely used in various fields of research due to their unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-5-(phenoxymethyl)- is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways in cells. For example, 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-5-(phenoxymethyl)- has been shown to inhibit the activity of certain enzymes that are involved in inflammation and tumor growth.
Efectos Bioquímicos Y Fisiológicos
4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-5-(phenoxymethyl)- has been shown to exhibit a wide range of biochemical and physiological effects. For example, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. Additionally, 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-5-(phenoxymethyl)- has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-5-(phenoxymethyl)- in lab experiments is its ability to modulate various signaling pathways in cells. This makes it a useful tool for investigating the underlying mechanisms of various biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-5-(phenoxymethyl)-. One potential area of research is the development of new therapeutic agents based on this compound. Additionally, further investigation into the mechanism of action of 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-5-(phenoxymethyl)- may lead to the discovery of new signaling pathways that can be targeted for therapeutic purposes. Finally, the use of this compound in combination with other drugs may lead to the development of more effective treatment strategies for various diseases.
Métodos De Síntesis
The synthesis of 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-5-(phenoxymethyl)- can be achieved through several methods, including the reaction of 4-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-5-(phenoxymethyl)-1H-1,2,4-triazole-3-thiol with various reagents. The synthesis of this compound is typically carried out under controlled conditions to ensure the purity and yield of the final product.
Aplicaciones Científicas De Investigación
4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-5-(phenoxymethyl)- has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. As a result, 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-5-(phenoxymethyl)- has been used in various research studies to investigate its potential therapeutic benefits.
Propiedades
Número CAS |
141079-12-1 |
|---|---|
Nombre del producto |
4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-5-(phenoxymethyl)- |
Fórmula molecular |
C22H17ClFN3O |
Peso molecular |
393.8 g/mol |
Nombre IUPAC |
4-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-triazole |
InChI |
InChI=1S/C22H17ClFN3O/c1-15-7-9-16(10-8-15)22-26-25-21(14-28-18-5-3-2-4-6-18)27(22)17-11-12-20(24)19(23)13-17/h2-13H,14H2,1H3 |
Clave InChI |
ALWNOJZEHVQWJO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC(=C(C=C3)F)Cl)COC4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC(=C(C=C3)F)Cl)COC4=CC=CC=C4 |
Otros números CAS |
141079-12-1 |
Sinónimos |
4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-5-(p henoxymethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



